1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
CAS No.: 932519-67-0
Cat. No.: VC7022752
Molecular Formula: C22H12Cl2FN3
Molecular Weight: 408.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932519-67-0 |
|---|---|
| Molecular Formula | C22H12Cl2FN3 |
| Molecular Weight | 408.26 |
| IUPAC Name | 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoropyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C22H12Cl2FN3/c23-14-6-4-13(5-7-14)21-19-12-26-20-9-8-16(25)11-18(20)22(19)28(27-21)17-3-1-2-15(24)10-17/h1-12H |
| Standard InChI Key | PHDQQUWXIUTJGC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a pyrazolo[4,3-c]quinoline core, a bicyclic system combining a pyrazole ring (positions 1–3) fused to a quinoline moiety (positions 4–9). Substituents include:
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A 3-chlorophenyl group at position 1.
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A 4-chlorophenyl group at position 3.
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A fluorine atom at position 8.
This arrangement confers significant steric and electronic effects, influencing reactivity and intermolecular interactions.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoropyrazolo[4,3-c]quinoline |
| Molecular Formula | CHClFN |
| Molecular Weight | 408.26 g/mol |
| SMILES | C1=CC(=CC(=C1)Cl)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F |
| InChI Key | PHDQQUWXIUTJGC-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of pyrazoloquinolines typically involves multi-step strategies:
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Core Formation: Friedländer condensation between aminopyrazoles and ketones generates the quinoline backbone.
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Halogenation: Electrophilic substitution introduces chloro and fluoro groups. For this compound, chlorophenyl substituents are likely added via Suzuki-Miyaura coupling, while fluorine is incorporated using fluorinating agents like Selectfluor.
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Purification: Chromatographic techniques isolate the final product, though yield optimization remains challenging due to steric hindrance from the dichlorophenyl groups.
Reactivity Profile
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Electrophilic Substitution: The electron-deficient quinoline core directs electrophiles to positions 5 and 6.
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Nucleophilic Attack: The pyrazole nitrogen at position 2 is susceptible to alkylation or acylation.
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Photophysical Properties: Analogous pyrazoloquinolines exhibit strong fluorescence, suggesting potential sensor applications.
Physicochemical Properties
Thermodynamic Parameters
Experimental data for this specific compound are sparse, but estimations based on analogs suggest:
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LogP: ~4.2 (indicating high lipophilicity).
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Aqueous Solubility: <0.1 mg/mL due to aromatic stacking and halogenated substituents.
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 220–240°C (estimated) |
| Boiling Point | >400°C (decomposes) |
| Density | 1.45 g/cm³ |
| Refractive Index | 1.68 |
Research Gaps and Future Directions
Unanswered Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain unstudied.
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Toxicity: No in vivo safety data exist.
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Synthetic Optimization: Current methods suffer from low yields; flow chemistry or microwave-assisted synthesis could improve efficiency .
Proposed Studies
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Structure-Activity Relationships (SAR): Systematically vary substituents to identify optimal anticancer activity.
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Crystallography: Resolve 3D structure to guide computational docking studies.
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In Vivo Efficacy: Evaluate tumor suppression in murine models.
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